molecular formula C16H27D5O B1162287 Hexadecanal-d5

Hexadecanal-d5

Cat. No. B1162287
M. Wt: 245.5
InChI Key: NIOYUNMRJMEDGI-ZBJDZAJPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hexadecanal-d5 contains five deuterium atoms at the 15, 15’, 16, 16 and 16 positions. It is intended for use as an internal standard for the quantification of hexadecanal by GC- or LC-mass spectrometry. Sphingosine-1-phosphate (S1P) is a potent bioactive phospholipid that exhibits a broad spectrum of biological activities including cell proliferation, survival, migration, cytoskeletal organization, and morphogenesis. Hexadecanal is the 16-carbon aldehyde analog of palmitic acid. It is produced from the irreversible cleavage of S1P by S1P lyase 1 and is a major component of plasmalogen.

Scientific Research Applications

Bioaccumulation Studies

  • Bioaccumulation in Aquatic Environments : Hexadecanal-d5 analogs, like Decamethylpentacyclosiloxane (D5), have been extensively studied for their bioaccumulation properties. D5 exhibits high bioconcentration factors in fish and is subject to biotransformation in mammals and fish. These studies are crucial for understanding the environmental impact of these substances (Gobas, Powell, Woodburn, Springer, & Huggett, 2015).

  • Ecological Risks : Research shows that D5 presents negligible risk to the environment. Laboratory and field studies indicate that D5 does not biomagnify in food webs, reducing the risk to higher trophic level organisms (Fairbrother, Burton, Klaine, Powell, Staples, Mihaich, Woodburn, & Gobas, 2015).

Environmental Exposure and Toxicology

  • Exposure Assessment : Studies have been conducted to assess the amount of D5 that may enter aquatic environments following personal care product use. These studies help in understanding the environmental footprint of such compounds (Montemayor, Price, & van Egmond, 2013).

  • Toxicological Impact : Research into the inhalation exposure of D5 in animals has been conducted to assess its potential toxic and immunomodulatory consequences. Such studies are vital for evaluating the safety of these compounds in various applications (Burns-Naas, Mast, Klykken, Mccay, White, Mann, & Naas, 1998).

Fugacity and Activity Analysis

Molecular Structure Studies

  • Structural Analysis : Studies on molecular structures like (m5 dC-dG)3 provide insights into the role of methyl groups in stabilizing DNA structures, which could be relevant in understanding the properties of this compound related compounds (Fujii, Wang, van der Marel, van Boom, & Rich, 1982).

properties

Molecular Formula

C16H27D5O

Molecular Weight

245.5

InChI

InChI=1S/C16H32O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h16H,2-15H2,1H3/i1D3,2D2

InChI Key

NIOYUNMRJMEDGI-ZBJDZAJPSA-N

SMILES

CCCCCCCCCCCCCCCC=O

synonyms

1-Hexadecanal; Palmitaldehyde

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Hexadecanal-d5
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Reactant of Route 5
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Reactant of Route 6
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